molecular formula C13H15N3O2 B094927 (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid CAS No. 16832-24-9

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid

Cat. No. B094927
CAS RN: 16832-24-9
M. Wt: 245.28 g/mol
InChI Key: NMXSWQMJOZUQKY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid” is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . It is not intended for human or veterinary use and is used only for research purposes.


Molecular Structure Analysis

The InChI code for this compound is NMXSWQMJOZUQKY-LBPRGKRZSA-N . This code can be used to generate a 3D structure of the molecule using appropriate software.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a high GI absorption, is not BBB permeant, and is not a substrate or inhibitor for various CYP enzymes . It has a Log Po/w (iLOGP) of 1.35 .

Scientific Research Applications

Chemical Synthesis

The compound can be used in the synthesis of new chemical entities. For instance, it has been used as a starting material to synthesize new acrylonitrile derivatives . These new compounds could have potential applications in various fields, including pharmaceuticals and materials science.

Biochemical Research

The compound is an analog of the amino acid histidine, which plays a crucial role in many biological processes. It could be used in biochemical research to study these processes .

Metal Ion Chelation

Histidine, and by extension its analogs like this compound, can chelate metal ions. This property could be exploited in various applications, such as the removal of heavy metals from wastewater .

Proton Buffering

Histidine is known for its unique roles in proton buffering . Therefore, this compound could potentially be used in research related to pH regulation in biological systems.

Fluorescence Sensors

Silver nanoclusters modulated by copper ions have been constructed for the turn-on, label-free detection of L-histidine . This suggests potential applications of the compound in the development of fluorescence sensors.

Pharmaceutical Research

The compound could be used in pharmaceutical research due to the wide range of biological activities exhibited by imidazole-containing compounds . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety information for this compound indicates that it is a warning class compound . For more detailed safety information, refer to the MSDS .

properties

IUPAC Name

(2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-8-16(9-15-11)7-10-4-2-1-3-5-10/h1-5,8-9,12H,6-7,14H2,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXSWQMJOZUQKY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31534-22-2
Record name L-Histidine, 1-(phenylmethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31534-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30185435
Record name Poly(1-benzylhistidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid

CAS RN

16832-24-9, 31534-22-2
Record name 1-(Phenylmethyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16832-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(1-benzylhistidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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